7-(Chloromethyl)-3-phenyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-3-phenylbenzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloromethyl group at the 7th position and a phenyl group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-3-phenylbenzofuran typically involves the chloromethylation of 3-phenylbenzofuran. One common method is the treatment of 3-phenylbenzofuran with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-3-phenylbenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzofuran-3-carboxylic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
7-(Chloromethyl)-3-phenylbenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-3-phenylbenzofuran largely depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with potential biological activities. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with cellular proteins and enzymes, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
7-(Chloromethyl)-3-methylbenzofuran: Similar structure but with a methyl group instead of a phenyl group.
7-(Chloromethyl)-3-ethylbenzofuran: Similar structure but with an ethyl group instead of a phenyl group.
7-(Chloromethyl)-3-(4-methoxyphenyl)benzofuran: Similar structure but with a 4-methoxyphenyl group instead of a phenyl group.
Uniqueness
7-(Chloromethyl)-3-phenylbenzofuran is unique due to the presence of both a chloromethyl and a phenyl group, which provides a distinct reactivity profile. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
58371-32-7 |
---|---|
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
7-(chloromethyl)-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c16-9-12-7-4-8-13-14(10-17-15(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
NKWQJUZIVCUQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C=CC=C23)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.